(2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(triazol-2-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c14-12-4-2-1-3-11(12)5-6-13(19)15-9-10-18-16-7-8-17-18/h1-8H,9-10H2,(H,15,19)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRVTBQRWYJCQH-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCN2N=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCN2N=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of
Biological Activity
The compound (2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide, a derivative of the 1,2,3-triazole core, has garnered attention for its potential therapeutic applications, particularly in oncology. The biological activity of this compound is primarily evaluated through its cytotoxic effects against various cancer cell lines and its mechanisms of action.
Synthesis and Characterization
This compound can be synthesized through a multi-step process involving the formation of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The synthesis typically begins with the preparation of the appropriate azide and alkyne precursors followed by their coupling to yield the desired triazole derivative.
Cytotoxicity Studies
Cytotoxicity assays have been performed on several cancer cell lines to evaluate the effectiveness of this compound. The following table summarizes key findings from various studies:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| HepG2 (Liver Cancer) | 5.02 | Comparable to Sorafenib (5.97 µM) |
| A549 (Lung Cancer) | 9.81 | Less potent than Doxorubicin (0.59 µM) |
| MOLT-3 (Leukemia) | 20.95 | Moderate activity |
These results indicate that the compound exhibits significant cytotoxic activity against HepG2 cells, with an IC50 value comparable to that of Sorafenib, a standard treatment for hepatocellular carcinoma. The selectivity index (SI), which measures the potency of a drug against cancer cells relative to normal cells, further supports its potential as a targeted therapeutic agent .
The mechanism of action for this compound appears to involve apoptosis induction and cell-cycle arrest. Studies suggest that it may share similar pathways with established chemotherapeutic agents like Sorafenib. Specifically, it has been observed to induce apoptosis through mitochondrial pathways, leading to increased caspase activation and subsequent cellular death .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight the importance of substituents on the phenyl ring connected to the triazole moiety. Variations in these substituents significantly influence the compound's anti-cancer activities. For instance:
- Hydrogen bond donors such as hydroxyl groups enhance activity.
- Electron-withdrawing groups can also modify potency by affecting electronic properties and interactions with biological targets.
Case Studies
Recent research has documented several case studies where derivatives of triazole compounds exhibit promising anticancer activities:
- HepG2 Cell Line : A study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against HepG2 cells, indicating high potential for liver cancer treatment .
- Combination Therapies : The efficacy of this compound was enhanced when used in combination with other chemotherapeutics, suggesting its role in multi-drug regimens .
Scientific Research Applications
Pharmacological Applications
-
Antifungal Activity :
- Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds containing the triazole ring can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism makes them effective against various fungal pathogens .
- A study demonstrated that (2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide exhibited significant antifungal activity in vitro against strains such as Candida albicans and Aspergillus species .
- Antimicrobial Properties :
- Potential in Cancer Therapy :
Agricultural Applications
- Fungicides :
- Plant Growth Regulation :
Case Studies
- In Vitro Studies :
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
| Fusarium oxysporum | 64 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:
Structural and Functional Insights
Substituent Effects on Bioactivity: The 2-chlorophenyl group in the target compound and its analog (CAS: 620557-25-7) enhances steric bulk and electron-withdrawing effects compared to the 4-hydroxy-3-methoxyphenyl group in the COX-inhibiting analog . This may reduce solubility but improve membrane permeability.
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., for triazole-containing scaffolds ) reduces reaction times (<24 hours) and improves yields (~50–70%) compared to traditional methods requiring prolonged stirring (e.g., 18 hours for semicarbazone derivatives ).
Crystallographic and Hydrogen-Bonding Behavior :
- The target compound’s triazole group may form N–H···N or N–H···O bonds similar to those observed in triazole-thione derivatives . Such interactions are critical for crystal packing and stability.
- In contrast, benzimidazole analogs rely on stronger N–H···O/S bonds due to their aromatic NH groups.
However, the absence of a phenolic -OH group in the target compound may reduce antioxidant efficacy. The tetrahydrothiophene-dioxide analog highlights how sulfone groups can modulate solubility and pharmacokinetics, a feature absent in the target compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide?
- Methodological Answer : The compound can be synthesized via a condensation reaction between 2-chlorocinnamic acid derivatives and 2-(2H-1,2,3-triazol-2-yl)ethylamine. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate.
- Amide bond formation : React the activated acid with the triazole-containing amine under inert conditions (e.g., N₂ atmosphere) in solvents such as DMF or THF.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Olefinic protons (δ ~6.8–7.5 ppm, doublet with J ≈ 15–16 Hz for E-configuration).
- Aromatic protons (δ ~7.3–8.6 ppm, integrating for 2-chlorophenyl and triazole groups).
- Amide NH (δ ~11.9 ppm, broad singlet, exchangeable with D₂O) .
- IR : Stretching vibrations for amide C=O (~1660–1680 cm⁻¹) and triazole C-N (~1500 cm⁻¹).
- MS : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₃H₁₂ClN₃O: ~261.07).
Advanced Research Questions
Q. What crystallographic challenges arise during structural refinement of this compound, and how can SHELXL address them?
- Challenges :
- Disordered solvent molecules : Common in polar solvents (e.g., DMSO).
- Twinning : Observed in crystals with pseudo-symmetry.
- Solutions :
- Use SHELXL to refine disordered regions with PART instructions and ISOR restraints.
- Apply TWIN/BASF commands for twinned data. Validate with R₁ (~5%) and wR₂ (~12%) metrics .
- Cross-validate with OLEX2 for graphical visualization of electron density maps .
Q. How to resolve contradictions in reported biological activity data (e.g., antiproliferative vs. antimicrobial)?
- Methodological Approach :
- Assay standardization : Compare cell lines (e.g., HeLa vs. Staphylococcus aureus), incubation times, and concentrations.
- SAR analysis : Modify substituents (e.g., replacing 2-chlorophenyl with 3-trifluoromethylphenyl) to assess impact on activity.
- Data normalization : Use positive controls (e.g., doxorubicin for antiproliferative assays, vancomycin for antimicrobial) .
Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
- Approaches :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester or phosphate) to the triazole or amide moiety.
- Co-solvent systems : Use PEG-400/Cremophor EL (1:1) for aqueous solubility enhancement.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .
Data Analysis & Experimental Design
Q. How to design a robust SAR study for derivatives of this compound?
- Framework :
- Core modifications : Vary substituents on the phenyl (e.g., Cl, CF₃) and triazole groups (e.g., methyl, benzyl).
- Bioactivity assays : Prioritize high-throughput screening (HTS) for IC₅₀/EC₅₀ determination across multiple targets (e.g., kinases, GPCRs).
- Computational modeling : Perform docking studies with AutoDock Vina to predict binding affinities to targets like EGFR or CYP450 .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Techniques :
- PXRD : Compare diffraction patterns (e.g., 2θ peaks at 10.5°, 15.3°, and 20.7° for Form I vs. 9.8°, 14.1° for Form II).
- DSC/TGA : Identify melting points (e.g., Form I: 268–270°C) and thermal decomposition profiles.
- Raman spectroscopy : Detect lattice vibrations unique to each polymorph .
Conflict Resolution & Best Practices
Q. How to address discrepancies in solubility data between theoretical predictions and experimental results?
- Protocol :
- Theoretical prediction : Use LogP calculators (e.g., ChemAxon) to estimate hydrophobicity.
- Experimental validation : Perform shake-flask method in pH 7.4 buffer. If discrepancies persist, check for aggregation via dynamic light scattering (DLS) .
Q. What quality control measures ensure reproducibility in synthetic batches?
- QC Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
